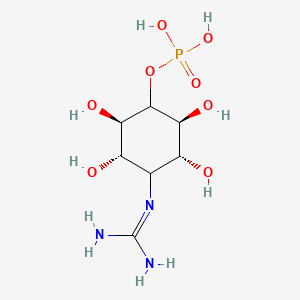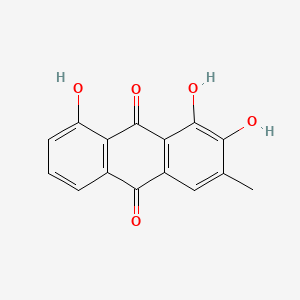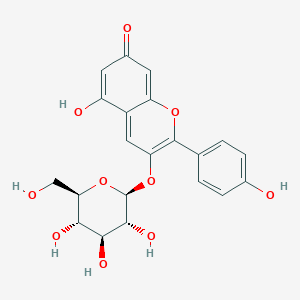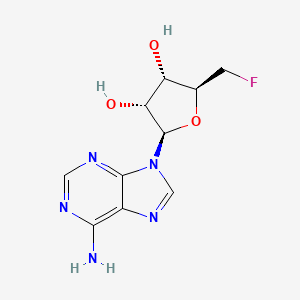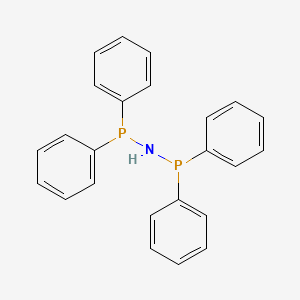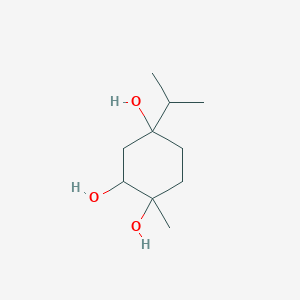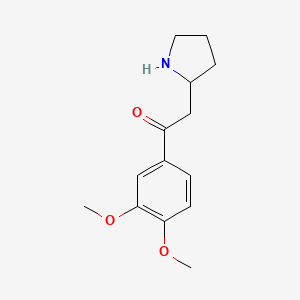
Ruspolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruspolinone is a member of acetophenones.
Aplicaciones Científicas De Investigación
Isolation and Structural Elucidation
Ruspolinone is a pyrrolidine alkaloid isolated from the plant Ruspolia hypercrateriformis, part of the Acanthaceae family. The structure of ruspolinone, along with other alkaloids like norruspolinone and norruspoline, was elucidated using spectroscopic data and chemical transformation methods (Roessler et al., 1978).
Synthesis Studies
A synthesis approach for ruspolinone starting from (2S)-proline was developed, providing insights into its structural configuration. This work contributes to understanding the synthetic pathways of similar alkaloids (Jones & Woo, 1991).
Research on Related Alkaloids
Studies also involve the isolation and analysis of other alkaloids from Ruspolia hypercrateriformis, such as hypercratine, highlighting the chemical diversity of compounds in this plant species and their potential applications in scientific research (Neukomm et al., 1983).
Application in Organic Synthesis
Ruspolinone has been a subject in the field of organic synthesis, especially in the context of developing methods for the synthesis of pyrrolidine alkaloids. This includes studies on substitution reactions of related compounds to achieve efficient synthesis pathways (Brown et al., 1991).
Propiedades
Número CAS |
60890-27-9 |
|---|---|
Nombre del producto |
Ruspolinone |
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C14H19NO3/c1-17-13-6-5-10(8-14(13)18-2)12(16)9-11-4-3-7-15-11/h5-6,8,11,15H,3-4,7,9H2,1-2H3 |
Clave InChI |
TYXKSMFICLVQCO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)CC2CCCN2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)CC2CCCN2)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



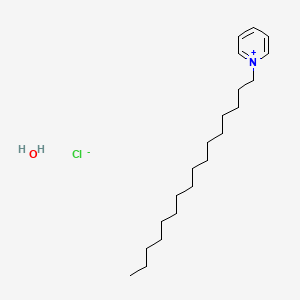
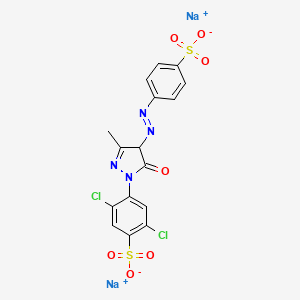
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1198230.png)
![2-[(4-Methyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B1198231.png)
